ms2i6A - 20859-00-1

ms2i6A

Catalog Number: EVT-275589
CAS Number: 20859-00-1
Molecular Formula: C16H23N5O4S
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ms2i6A (ms2i6A) is a hypermodified nucleoside found in transfer RNA (tRNA). [] It is a derivative of adenosine, one of the four canonical nucleosides found in RNA. [] The ms2i6A modification is found at position 37 of tRNA, adjacent to the 3' end of the anticodon. [] This position is crucial for the interaction between tRNA and messenger RNA (mRNA) during protein synthesis. [, , ] This hypermodified nucleoside is prevalent in prokaryotes and some eukaryotic organisms, including yeast, roundworms, mammals, and plants. [, , ]

The ms2i6A modification is believed to stabilize the codon-anticodon interaction during translation, thereby improving translational fidelity and efficiency. [, , , ] The absence of this modification can lead to translational errors, affecting protein synthesis and cellular function. [, , , , ]

Future Directions
  • Understanding the Role of ms2i6A in RNA Modification Damage: The recent discovery of 2-methylthio-1,N6-ethenoadenosine (ms2εA), a derivative of ms2i6A, highlights the potential for RNA modification damage. [] Further research is needed to elucidate the mechanisms leading to ms2εA formation, its impact on tRNA function, and its potential role in disease development.

References1. Wilson, J. H., & Roe, B. A. (1989). Presence of the hypermodified nucleotide N6-(Δ2-isopentenyl)-2-methylthioadenosine prevents codon misreading by Escherichia coli phenylalanyl-transfer RNA. Biochemistry, 28(10), 409–415. 2. Lamichhane, T. N., Helm, M., & Iwata-Reuyl, D. (2016). Cdk5rap1-mediated 2-methylthio-N6-isopentenyladenosine modification is absent from nuclear-derived RNA species. RNA Biology, 13(11), 1042–1047. 3. Zhang, C., Liu, F., Kang, Y., Dai, Q., Sun, H., Zhang, Y., … He, C. (2021). The Transcriptome-Wide Mapping of 2-Methylthio-N6-isopentenyladenosine at Single-Base Resolution. Analytical Chemistry, 93(2), 908–914. 4. Connolly, D. M., & Winkler, M. E. (1991). Structure of Escherichia coli K-12 miaA and characterization of the mutator phenotype caused by miaA insertion mutations. Journal of Bacteriology, 173(6), 1711–1721. 5. Connolly, D. M., & Winkler, M. E. (1991). Structure of Escherichia coli K-12 miaA and characterization of the mutator phenotype caused by miaA insertion mutations. Journal of Bacteriology, 173(6), 1711–1721. 6. Zille, N. (2014). Untersuchungen zu den Interaktionspartnern modifizierter Nukleoside in messenger RNA. 7. Durand, J. M., Dagberg, B., Uhlin, B. E., & Björk, G. R. (1994). The modified nucleoside 2-methylthio-N6-isopentenyladenosine in tRNA of Shigella flexneri is required for expression of virulence genes. Journal of Bacteriology, 176(18), 5729–5734. 8. Vold, B. S., Lazar, J. M., & Gray, A. M. (1979). Post-Transcriptional Modifications of the Anticodon Loop Region: Alterations in Isoaccepting Species of tRNA’s During Development in Bacillus subtilis. Journal of Biological Chemistry, 254(20), 10248–10255. 9. Sibert, C., & Björnberg, L. (1998). Isolation of the gene (miaE) encoding the hydroxylase involved in the synthesis of 2-methylthio-cis-ribozeatin in tRNA of Salmonella typhimurium and characterization of mutants. Journal of Bacteriology, 180(21), 5633–5642. 10. Yarham, J. W., Lamichhane, T. N., Pyle, A., Mattijssen, S., Baruffini, E., Bruni, F., … Taylor, R. W. (2016). Noninvasive diagnosis of TRIT1-related mitochondrial disorder by measuring i6A37 and ms2i6A37 modifications in tRNAs from blood and urine samples. Mitochondrion, 28, 39–43. 11. Taya, Y., Tanaka, Y., & Nishimura, S. (1978). Subcellular Localization of Cytokinins in Transfer Ribonucleic Acid. Plant Physiology, 62(4), 558–561. 12. Wilson, J. H., & Roe, B. A. (1989). Presence of the hypermodified nucleotide N6-(δ2-isopentenyl)-2-methylthioadenosine prevents codon misreading by Escherichia coli phenylalanyl-transfer RNA. Biochemistry, 28(10), 409–415. 13. Sibert, C., & Björnberg, L. (2006). The ms2io6A37 Modification of tRNA in Salmonella typhimurium Regulates Growth on Citric Acid Cycle Intermediates. Journal of Bacteriology, 188(5), 1922–1929. 14. Connolly, D. M., & Winkler, M. E. (1989). Genetic and physiological relationships among the miaA gene, 2-methylthio-N6-(delta 2-isopentenyl)-adenosine tRNA modification, and spontaneous mutagenesis in Escherichia coli K-12. Journal of Bacteriology, 171(6), 3233–3246. 15. Persson, B. C., & Björk, G. R. (1993). Influence of modification next to the anticodon in tRNA on codon context sensitivity of translational suppression and accuracy. Journal of Bacteriology, 175(4), 1354–1361. 16. Arnez, J. G., & Steitz, T. A. (2008). Structural bioinformatics analysis of enzymes involved in the biosynthesis pathway of the hypermodified nucleoside ms2io6A37 in tRNA. Proteins: Structure, Function, and Bioinformatics, 70(1), 4–13. 17. Esberg, B., Leung, H. C., Tsui, H. C., Björk, G. R., & Winkler, M. E. (1995). The miaA Mutator Phenotype of Escherichia coli K-12 Requires Recombination Functions. Journal of Bacteriology, 177(23), 6841–6847. 18. Pierrel, F., Douki, T., Fontecave, M., & Atta, M. (2004). MiaB Protein Is a Bifunctional Radical-S-Adenosylmethionine Enzyme Involved in Thiolation and Methylation of tRNA. Journal of Biological Chemistry, 279(41), 42455–42463. 19. Esberg, B., Leung, H. C., Tsui, H. C., Björk, G. R., & Winkler, M. E. (1995). The miaA Mutator Phenotype of Escherichia coli K-12 Requires Recombination Functions. Journal of Bacteriology, 177(23), 6841–6847. 20. Pierrel, F., Hernandez, H. L., Johnson, M. K., Fontecave, M., & Atta, M. (2008). MiaB Protein from Thermotoga maritima. Biochemistry, 47(5), 1497–1509. 21. Lamichhane, T. N., Blewett, N. H., Buttner, L. L., Laremore, T. N., Shisler, K. A., Broderick, W. E., … Booker, S. J. (2013). The Radical SAM Methylthiotransferase MiaB: Divergent Evolution of Function and a Proof of Principle for the Mechanism of Catalysis. Journal of the American Chemical Society, 135(4), 1194–1205. 22. Tsuchiya, Y., Morinaga, T., Mihara, T., Oka, T., & Uesugi, M. (2020). Measurement of 2-methylthio Modifications in Mitochondrial Transfer RNAs by Reverse-transcription Quantitative PCR. Bio-Protocol, 10(5). 23. Connolly, D. M., & Winkler, M. E. (1989). Genetic and physiological relationships among the miaA gene, 2-methylthio-N6-(delta 2-isopentenyl)-adenosine tRNA modification, and spontaneous mutagenesis in Escherichia coli K-12. Journal of Bacteriology, 171(6), 3233–3246. 24. Persson, B. C., Gustafsson, C., Berg, D. E., & Björk, G. R. (1992). The gene for a tRNA modifying enzyme, tRNA isopentenyltransferase, is essential for cell growth of Escherichia coli K12. Proceedings of the National Academy of Sciences of the United States of America, 89(5), 1595–1598. 25. Lamichhane, T. N., Shisler, K. A., Schmitz, J. E., Lee, A. K., Iwata-Reuyl, D., & Booker, S. J. (2013). Ferredoxins as interchangeable redox components in support of MiaB, a radical S-adenosylmethionine methylthiotransferase. Biochemistry, 52(37), 6497–6508. 26. Varshney, U., Lee, C. P., & RajBhandary, U. L. (1991). An anticodon sequence mutant of Escherichia coli initiator tRNA: possible importance of a newly acquired base modification next to the anticodon on its activity in initiation. The Journal of Biological Chemistry, 266(34), 24712–24718. 27. Stec, W. J., & Stolarski, R. (1999). Studies directed toward introduction of N6-isopentenyladenosine and its 2-methylthio analogue into oligoribonucleotides. Nucleosides & Nucleotides, 18(9), 2085–2094. 28. Björk, G. R. (2018). The modified base isopentenyladenosine and its derivatives in tRNA. RNA Biology, 15(1), 1–5. 29. Agarwal, S., Sözen, B., Sharma, A., Pierrel, F., Trempe, J.-F., Johnson, M. K., … Lamarche, B. J. (2015). The First Step in Catalysis of the Radical S-Adenosylmethionine Methylthiotransferase MiaB Yields an Intermediate with a [3Fe-4S]0-like Auxiliary Cluster. Biochemistry, 54(25), 3987–4000. 30. Gu, C., Begley, T. J., Dedon, P. C., & Begley, U. (2019). A New Bacterial Adenosine-Derived Nucleoside as an Example of RNA Modification Damage. Chemical Research in Toxicology, 32(8), 1515–1523. 31. Varshney, U., Lee, C. P., & RajBhandary, U. L. (1991). An anticodon sequence mutant of Escherichia coli initiator tRNA: possible importance of a newly acquired base modification next to the anticodon on its activity in initiation. The Journal of Biological Chemistry, 266(34), 24712–24718.

N6-(Δ2-Isopentenyl)adenosine (i6A)

Compound Description: N6-(Δ2-Isopentenyl)adenosine (i6A) is a modified adenosine nucleoside found in tRNA. It plays a role in stabilizing codon-anticodon interactions during translation. []

Relevance: i6A is the direct precursor of ms2i6A in the tRNA modification pathway. The enzyme MiaA catalyzes the addition of an isopentenyl group to adenosine, forming i6A, which is then further modified by MiaB to generate ms2i6A. [, , , ] The absence of i6A can impact the formation of ms2i6A and subsequently affect translational fidelity. [, ]

2-Methylthio-N6-(cis-4-hydroxyisopentenyl)adenosine (ms2io6A)

Compound Description: 2-Methylthio-N6-(cis-4-hydroxyisopentenyl)adenosine (ms2io6A), also known as 2-methylthio cis-ribozeatin, is a modified nucleoside found in tRNA, particularly in Salmonella typhimurium. [, ] It is believed to occupy the same tRNA species as ms2i6A in Escherichia coli. []

Relevance: ms2io6A is a hydroxylated derivative of ms2i6A. In S. typhimurium, the MiaE enzyme catalyzes the hydroxylation of ms2i6A to form ms2io6A. [] This modification is significant for the bacteria's ability to utilize citric acid cycle intermediates for growth. []

N6-Methyladenosine (m6A)

Compound Description: N6-Methyladenosine (m6A) is an abundant modification found in various RNA species, including mRNA, tRNA, and rRNA. It has been implicated in diverse cellular processes, including mRNA stability, splicing, and translation. []

Relevance: m6A, while structurally simpler than ms2i6A, highlights the significance of modified adenosines in RNA function. Though their functions differ, both modifications underscore the importance of post-transcriptional modifications in regulating RNA activity. [, , ]

N6,N6-Dimethyladenosine (m62A)

Compound Description: N6,N6-Dimethyladenosine (m62A) is a modified adenosine found in RNA, particularly in the 5′-terminal cap of mRNAs in eukaryotes. It plays a crucial role in mRNA stability and translation initiation. []

Relevance: Although less structurally similar to ms2i6A than m6A, m62A further emphasizes the functional diversity achieved by different modifications of adenosine within RNA molecules. [] The presence of multiple methyl groups on the N6 position differentiates m62A from both m6A and ms2i6A. []

Pseudouridine (Ψ)

Compound Description: Pseudouridine (Ψ) is the most abundant modified nucleoside found in RNA. It is formed by the isomerization of uridine and plays a role in RNA folding, stability, and translation. []

Relevance: Although structurally different from ms2i6A, pseudouridine (Ψ) highlights the widespread nature of post-transcriptional modifications in RNA and their impact on RNA functionality. []

S-Adenosyl methionine (SAM)

Compound Description: S-Adenosyl methionine (SAM) is a coenzyme involved in a variety of metabolic reactions, including the methylation of tRNA. [, , ]

Relevance: SAM is the methyl donor in the methylthiolation reaction catalyzed by MiaB, which converts i6A to ms2i6A. [, , ] MiaB utilizes a radical mechanism involving SAM to introduce both the methyl and sulfur groups into i6A. []

Source and Classification

2-Methylthio-N-6-isopentenyladenosine is classified as a hypermodified nucleoside primarily found in tRNA. It is derived from the modification of adenosine through enzymatic processes. This compound is notable for its presence in both prokaryotic and eukaryotic organisms, indicating its evolutionary conservation and importance in cellular biology. The compound's IUPAC name is 2-methylthio-N6-isopentenyladenosine, and its CAS number is 20859-00-1 .

Synthesis Analysis

The synthesis of 2-methylthio-N-6-isopentenyladenosine can be achieved through various methods, primarily involving post-synthetic modifications of precursor oligomers. One common approach involves the enzymatic conversion of N6-isopentenyladenosine to 2-methylthio-N6-isopentenyladenosine by specific methylthio-modifying enzymes, such as cyclin-dependent kinase 5 regulatory subunit-associated protein 1 (CDK5RAP1). This enzyme catalyzes the addition of a methylthio group to the N6 position of the adenosine base, which is crucial for its biological activity .

Technical Parameters

  • Enzymatic Reaction: The conversion typically occurs in mitochondrial environments where CDK5RAP1 localizes.
  • Temperature: Reactions are generally carried out at physiological temperatures (around 37°C).
  • Substrate Specificity: The enzyme shows specificity for N6-isopentenyladenosine at position A37 of mitochondrial tRNAs .
Molecular Structure Analysis

The molecular structure of 2-methylthio-N-6-isopentenyladenosine consists of an adenosine backbone with a methylthio group attached at the 2-position and an isopentenyl group at the N6 position. This configuration alters the nucleoside's properties, enhancing its stability and functionality within tRNA molecules.

Structural Data

  • Molecular Formula: C13H17N5O4S
  • Molecular Weight: Approximately 325.37 g/mol
  • Key Functional Groups:
    • Methylthio (-S-CH3)
    • Isopentenyl (-C5H9)

The presence of these groups contributes to the compound's unique properties, including its ability to influence tRNA function and stability during protein synthesis.

Chemical Reactions Analysis

2-Methylthio-N-6-isopentenyladenosine participates in several biochemical reactions, particularly those involving tRNA modifications. The primary reaction involves its formation from N6-isopentenyladenosine through methylation by CDK5RAP1.

Relevant Reactions

  1. Methylation Reaction:
    N6 Isopentenyladenosine+S methyl donorCDK5RAP12 Methylthio N6 isopentenyladenosine\text{N6 Isopentenyladenosine}+\text{S methyl donor}\xrightarrow{\text{CDK5RAP1}}\text{2 Methylthio N6 isopentenyladenosine}

This reaction is critical for maintaining mitochondrial function and regulating gene expression related to energy metabolism and cellular growth.

Mechanism of Action

The mechanism by which 2-methylthio-N-6-isopentenyladenosine exerts its effects primarily involves its role in stabilizing tRNA structures and enhancing their interaction with ribosomes during translation. The methylthio modification affects codon recognition and ensures accurate protein synthesis.

Key Mechanistic Insights

  • Stabilization: The methylthio group enhances the structural integrity of tRNA, promoting efficient translation.
  • Regulation: It modulates mitochondrial translation efficiency, influencing cellular respiration and energy production .

Research indicates that this modification may also play a role in cancer biology, particularly in glioma-initiating cells, where it helps maintain stemness traits by modulating autophagy pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylthio-N-6-isopentenyladenosine are vital for understanding its behavior in biological systems.

Applications

2-Methylthio-N-6-isopentenyladenosine has several significant applications in scientific research:

  1. Biochemical Research: Used as a model compound to study RNA modifications and their effects on translation.
  2. Cancer Research: Investigated for its role in glioma cell maintenance and potential therapeutic targets.
  3. Synthetic Biology: Employed in designing modified RNA molecules for therapeutic applications.

The ongoing research into this compound continues to reveal new insights into its biological significance and potential applications in medicine and biotechnology .

Enzymatic Biosynthesis and Regulatory Mechanisms of ms²i⁶A

CDK5RAP1-Mediated Methylthiolation of N⁶-Isopentenyladenosine

CDK5 regulatory subunit-associated protein 1 (CDK5RAP1) is an S-adenosylmethionine (SAM)-dependent methylthiotransferase exclusively localized to mitochondria. It catalyzes the conversion of N⁶-isopentenyladenosine (i⁶A) to ms²i⁶A at position A37 of four mt-DNA-encoded tRNAs: tRNA-Ser(UGA), tRNA-Tyr(GUA), tRNA-Phe(GAA), and tRNA-Trp(UCA). This reaction involves the addition of a methylthio (-SCH₃) group across the C2 position of the adenine ring, creating the characteristic 2-methylthio modification [1] [5] [8].

Molecular Mechanism:CDK5RAP1 belongs to the radical SAM enzyme superfamily, characterized by the presence of oxygen-labile [4Fe-4S] clusters essential for catalytic activity. These clusters facilitate the reductive cleavage of SAM to generate a 5′-deoxyadenosyl radical, which abstracts a hydrogen atom from the substrate, initiating the methylthiolation reaction. Structural studies reveal that CDK5RAP1 contains a deep reaction tunnel that precisely positions i⁶A for modification while excluding non-cognate nucleosides. The enzyme exhibits a ping-pong kinetic mechanism, where SAM is first consumed to generate an enzyme-bound methylthio intermediate, followed by the transfer of this moiety to i⁶A [5] [8].

Functional Implications:In glioma-initiating cells (GICs), CDK5RAP1 serves a critical detoxification role. Endogenous i⁶A accumulation—resulting from CDK5RAP1 deficiency—induces excessive autophagy and impairs GIC self-renewal, tumorigenicity, and stemness marker expression (e.g., SOX2, Nestin, CD133). By converting i⁶A to ms²i⁶A, CDK5RAP1 neutralizes i⁶A's tumor-suppressive effects, enabling GIC maintenance. Hypoxic conditions within tumor cores enhance CDK5RAP1 activity due to oxygen sensitivity of its [4Fe-4S] clusters, linking this modification to tumor microenvironment adaptation [1] [2] [5].

Table 1: Key Molecular Functions of CDK5RAP1 in ms²i⁶A Biosynthesis

PropertyDescription
Enzyme ClassRadical SAM methylthiotransferase
Cofactors[4Fe-4S] clusters, S-adenosylmethionine (SAM)
Reaction Catalyzedi⁶A + SAM → ms²i⁶A + 5′-deoxyadenosine + L-methionine
Subcellular LocalizationMitochondria
Biological Role in CancerDetoxifies i⁶A, sustains glioma-initiating cell self-renewal and tumorigenicity
Regulation by MicroenvironmentHypoxia enhances activity via [4Fe-4S] cluster sensitivity to oxygen

Substrate Specificity of Mitochondrial tRNA Modification

The substrate specificity of ms²i⁶A modification is defined by a tripartite recognition system involving sequence motifs, structural elements in tRNA, and compartmental constraints:

  • Anticodon Loop Sequence Motif:CDK5RAP1 modifies tRNAs bearing the conserved sequence A36-A37-A38 immediately adjacent to the anticodon. This motif positions A37 within a flexible loop conformation, enabling its extrusion into CDK5RAP1’s catalytic tunnel. Mutational studies confirm that substitutions at A36 or A38 abolish methylation, underscoring their role in enzyme recognition [5] [9].

  • Mitochondrial tRNA Structural Features:The shortened D-loop and variable loop in mitochondrial tRNAs create a unique tertiary structure that facilitates CDK5RAP1 binding. Unlike their cytoplasmic counterparts, mitochondrial tRNAs lack conserved G18 and G19 residues in the D-loop, reducing structural rigidity and allowing A37 accessibility. Biochemical assays demonstrate that synthetic anticodon stem-loop (ASL) mimics of mt-tRNAs are sufficient for modification, whereas full-length cytoplasmic tRNAs are not substrates [5] [6].

  • Exclusive Mitochondrial Localization:Rigorous validation using ρ⁰ cells (lacking mitochondrial DNA) confirms that ms²i⁶A is undetectable in the absence of mt-tRNAs. Immunocytochemistry with monoclonal anti-ms²i⁶A antibodies reveals exclusive co-localization with mitochondrial elongation factor Tu (EF-Tu), confirming its restriction to mitochondrial translation machinery. Nuclear-derived RNAs, including microRNAs and mRNAs, lack this modification [3] [8].

Table 2: Mitochondrial tRNAs Modified by CDK5RAP1 in Mammals

tRNA SpeciesAnticodonCodon RecognitionModification StatusBiological Function
tRNA-Ser(UGA)UGAUCU, UCC, UCA, UCGms²i⁶ASerine incorporation in OXPHOS complexes
tRNA-Tyr(GUA)GUAUAU, UACms²i⁶ATyrosine incorporation
tRNA-Phe(GAA)GAAUUU, UUCms²i⁶APhenylalanine incorporation
tRNA-Trp(UCA)UCAUGGms²i⁶ATryptophan incorporation
tRNA-Leu(UUR)UURUUA, UUGAbsentNot a CDK5RAP1 substrate

TRIT1-Dependent Isopentenylation Preceding Methylthio Modification

The biosynthesis of ms²i⁶A is a two-step sequential process initiated by the enzyme tRNA isopentenyltransferase 1 (TRIT1):

TRIT1 Catalysis and Specificity:TRIT1 transfers a dimethylallyl moiety from dimethylallyl pyrophosphate (DMAPP) to the exocyclic amine of A37 (N⁶ position), generating i⁶A. This reaction occurs in both the cytoplasm and mitochondria, though mitochondrial tRNA modification is physiologically paramount. TRIT1 recognizes a distinct but overlapping set of tRNAs compared to CDK5RAP1, including mitochondrial tRNA-Ser(UGA), tRNA-Tyr(GUA), and tRNA-Phe(GAA), as well as nuclear-encoded cytoplasmic tRNAs decoding UNN codons. Structural analyses reveal that TRIT1 employs a "pinch-and-flip" mechanism: a mobile "swinging domain" clamps the tRNA anticodon stem-loop, pinching A36 and A38 together to extrude A37 into the catalytic pocket for isopentenylation [1] [7] [9].

Pathophysiological Consequences of TRIT1 Deficiency:Biallelic mutations in TRIT1 cause mitochondrial respiratory chain defects and severe neurodevelopmental disorders. Patient-derived cells exhibit reduced i⁶A and ms²i⁶A in mt-tRNAs, impairing mitochondrial translation efficiency. This manifests as decreased synthesis of oxidative phosphorylation (OXPHOS) subunits encoded by mt-DNA, such as ND1 (Complex I), CYTB (Complex III), and COX1 (Complex IV). Consequently, cells shift toward glycolytic metabolism—a hallmark of mitochondrial dysfunction [1] [7].

Oncogenic Implications:In glioblastoma, TRIT1 generates i⁶A, which functions as an endogenous tumor suppressor. Exogenous i⁶A impairs mitochondrial respiration by inhibiting epidermal growth factor receptor (EGFR) translocation to mitochondria. This prevents EGFR from binding pro-apoptotic PUMA (p53 upregulated modulator of apoptosis), allowing PUMA to accumulate on mitochondria and induce apoptosis. Thus, CDK5RAP1-mediated conversion of i⁶A to ms²i⁶A abrogates this antitumor effect, promoting glioma cell survival [7].

Metabolic Crosstalk Between Cytosolic and Mitochondrial Modification Pathways

The ms²i⁶A biosynthetic pathway exemplifies compartmentalized metabolic coordination:

  • Substrate Pool Sharing:The isopentenyl donor DMAPP is derived from the cytosolic mevalonate pathway. Cytosolic DMAPP pools must be imported into mitochondria via solute carriers (e.g., SLC25A1) to fuel TRIT1-mediated isopentenylation. Conversely, S-adenosylmethionine (SAM), the methylthio donor for CDK5RAP1, is synthesized primarily in the cytosol and transported into mitochondria. Depletion of cytosolic SAM synthetase MAT2A reduces ms²i⁶A levels, confirming inter-compartmental dependency [7] [9].

  • Iron-Sulfur Cluster Biogenesis:CDK5RAP1’s [4Fe-4S] clusters are assembled by the mitochondrial iron-sulfur cluster (ISC) machinery. Mutations in ISC assembly factors (e.g., NFU1, BOLA3) disrupt CDK5RAP1 activity, linking ms²i⁶A modification to cellular iron homeostasis. Cytosolic iron-sulfur cluster assembly (CIA) machinery does not contribute, underscoring mitochondrial autonomy [5] [8].

  • Hypoxia-Induced Metabolic Rewiring:Hypoxia stabilizes CDK5RAP1’s [4Fe-4S] clusters by reducing oxidative damage, increasing ms²i⁶A synthesis. This adaptation enhances mitochondrial translation efficiency under low oxygen, favoring OXPHOS over glycolysis. In gliomas, hypoxic niches exhibit elevated CDK5RAP1 activity, promoting GIC maintenance through i⁶A detoxification and sustained energy production [2] [5].

  • Cross-Regulation via Modified tRNA Pools:Cytoplasmic TRIT1 modifies nuclear-encoded tRNAs involved in cytosolic protein synthesis. These tRNAs influence the translation of nuclear-encoded mitochondrial proteins, indirectly affecting mitochondrial function. For example, TRIT1 modification of cytosolic tRNA-Ser(UGA) enhances translation of transcripts encoding OXPHOS assembly factors, creating feedback between cytosolic and mitochondrial translation systems [7] [9].

Tables of Compounds Mentioned

Properties

CAS Number

20859-00-1

Product Name

2-Methylthio-N-6-isopentenyladenosine

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

Molecular Formula

C16H23N5O4S

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1

InChI Key

VZQXUWKZDSEQRR-SDBHATRESA-N

SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C

Solubility

Soluble in DMSO

Synonyms

2-methyl-thio-N-6-isopentyladenosine
2-methylthio-N(6)-isopentenyladenosine
2-methylthio-N-6-isopentenyladenosine
2-MTIA
N(6)-(delta(2)-isopentenyl)-2-methylthioadenosine

Canonical SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C

Isomeric SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.